REACTION_CXSMILES
|
C1(CCCCOCCCCCCBr)C=CC=CC=1.C1(=O)NC(=O)C2=CC=CC=C12.[K].[C:31]1([CH2:37][CH2:38][CH2:39][CH2:40][O:41][C:42]2[CH:43]=[CH:44][CH:45]=[C:46]3[C:51](=O)[N:50](CCCCCC)C(=O)C=23)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.CN>CC(C)=O.ClCCl>[C:31]1([CH2:37][CH2:38][CH2:39][CH2:40][O:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:51][NH2:50])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:1.2,^1:29|
|
Name
|
|
Quantity
|
46.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCOCCCCCCBr
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
6-(4-phenyl-butoxy)-N-hexyl-phthalimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCOC=1C=CC=C2C1C(=O)N(C2=O)CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the potassium bromide precipitated
|
Type
|
CUSTOM
|
Details
|
is removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue thus obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice more with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in ether
|
Type
|
CUSTOM
|
Details
|
the solids precipitated
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The colorless oil remaining is distilled
|
Type
|
CUSTOM
|
Details
|
Bp0.2 =143°-145° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCCCOCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |